![molecular formula C13H20N2 B6321350 2-Methyl-1-[(4-methylphenyl)methyl]piperazine CAS No. 1225501-70-1](/img/structure/B6321350.png)
2-Methyl-1-[(4-methylphenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-1-[(4-methylphenyl)methyl]piperazine”, also known as ortho-Methylphenylpiperazine (oMPP, oMePP, 1-(2-methylphenyl)piperazine, 2-MPP, and 2-MePP), is a psychoactive designer drug of the phenylpiperazine group . It acts as a serotonin–norepinephrine–dopamine releasing agent (SNDRA), with EC 50 values for induction of monoamine release of 175 nM for serotonin, 39.1 nM for norepinephrine, and 296–542 nM for dopamine .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide range of biological and pharmaceutical activity . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H16N2 . The molecular weight is 176.263 g/mol .
科学的研究の応用
MMPP has a wide range of applications in various scientific research fields. It is used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. MMPP is also used as a ligand in the study of receptors and transporters, as well as a substrate for the enzyme cytochrome P450. In addition, MMPP is used as a reactant in the synthesis of various compounds, including pharmaceuticals, cosmetics, and pesticides.
作用機序
MMPP acts as a substrate for the enzyme monoamine oxidase. Monoamine oxidase is an enzyme found in the brain and other tissues that breaks down neurotransmitters, such as serotonin and dopamine. MMPP is converted to a product called N-methyl-1-(4-methylbenzyl)piperazine, which is then broken down further by monoamine oxidase. This process results in the production of hydrogen peroxide, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
MMPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MMPP can inhibit the activity of monoamine oxidase, which can lead to increased levels of neurotransmitters in the brain. MMPP has also been shown to inhibit the release of dopamine from nerve cells, which can lead to decreased levels of dopamine in the brain. In addition, MMPP has been shown to have anticonvulsant and anxiolytic effects in animal models.
実験室実験の利点と制限
MMPP has several advantages for laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. In addition, MMPP is highly soluble in water and ethanol, making it easy to work with in a laboratory setting. However, MMPP can be toxic in high doses, so caution should be taken when handling and working with the compound.
将来の方向性
MMPP has a wide range of potential applications in the field of scientific research. Future studies could focus on the effects of MMPP on other enzymes, such as cytochrome P450 and other metabolic pathways. In addition, further research could be conducted on the effects of MMPP on neurotransmitter levels and its potential therapeutic applications. Finally, further studies could be conducted on the use of MMPP in the synthesis of various compounds, such as pharmaceuticals, cosmetics, and pesticides.
合成法
MMPP can be synthesized through a variety of methods. The most common method is the reaction of 4-methylbenzaldehyde with 2-methylaminopiperidine in the presence of sodium hydroxide. This reaction produces an intermediate, 4-methylbenzylpiperazine, which is then reacted with methyl iodide in the presence of a base to produce MMPP. Other methods of synthesis include the reaction of 4-methylbenzaldehyde with 2-methylaminopiperidine in the presence of sodium hydroxide and the reaction of 4-methylbenzaldehyde with 2-methylaminopiperidine in the presence of palladium chloride.
特性
IUPAC Name |
2-methyl-1-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-3-5-13(6-4-11)10-15-8-7-14-9-12(15)2/h3-6,12,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMNRYDGBCNOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


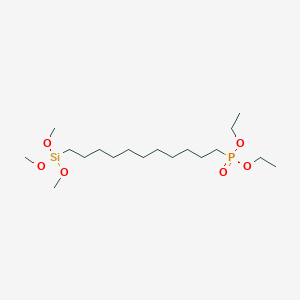

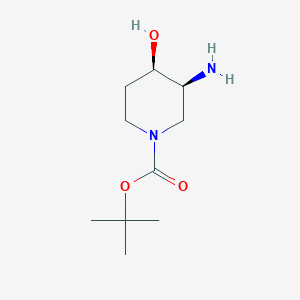
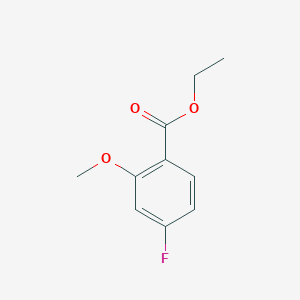


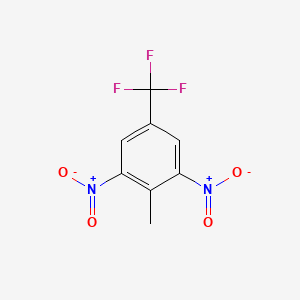
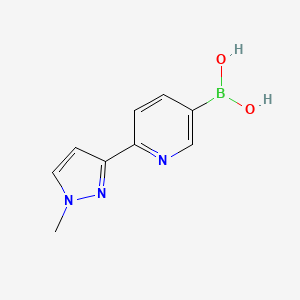
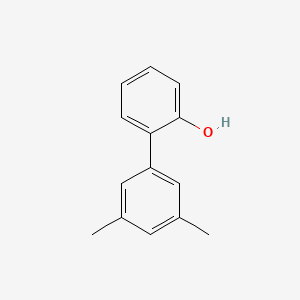

![3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene](/img/structure/B6321344.png)
![1-[(2-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321348.png)
